molecular formula C14H11Cl2NO B1634595 3-Chloro-N-(4-chlorobenzyl)benzamide

3-Chloro-N-(4-chlorobenzyl)benzamide

Cat. No.: B1634595
M. Wt: 280.1 g/mol
InChI Key: LBLMRFGAFGIQKP-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-chlorobenzyl)benzamide is a benzamide derivative featuring a chloro-substituted phenyl ring and a 4-chlorobenzyl group attached via an amide linkage. This structure is common in medicinal and materials chemistry due to the bioactivity and crystallographic properties imparted by halogen substituents. The compound’s planar amide moiety and halogenated aromatic systems facilitate intermolecular interactions, such as C–H···O hydrogen bonds and Cl···Cl contacts, which influence its solid-state packing and stability .

Properties

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

3-chloro-N-[(4-chlorophenyl)methyl]benzamide

InChI

InChI=1S/C14H11Cl2NO/c15-12-6-4-10(5-7-12)9-17-14(18)11-2-1-3-13(16)8-11/h1-8H,9H2,(H,17,18)

InChI Key

LBLMRFGAFGIQKP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Modifications on the Benzamide Core

4-Acetamido-N-(3-aminopropyl)-3-((4-chlorobenzyl)oxy)benzamide (Compound 19)
  • Structure: Incorporates a 4-chlorobenzyl ether, acetamido, and aminopropyl groups.
  • Key Differences: The aminopropyl chain enhances solubility in polar solvents, while the acetamido group may improve metabolic stability compared to the parent compound.
  • Applications : Designed as a bromodomain inhibitor, highlighting the role of extended alkyl chains in target selectivity .
3-Chloro-N-(2-fluoro-5-nitrophenyl)benzamide (Compound 13)
  • Structure : Features a 2-fluoro-5-nitrophenyl group instead of 4-chlorobenzyl.
  • Fluorine’s electronegativity enhances polarity, impacting bioavailability.
  • Crystallography : Similar Cl···Cl contacts (3.94 Å) observed in related benzamides suggest conserved packing motifs despite substituent variations .
4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzamide
  • Structure : Substituted with nitro and methoxy groups on adjacent phenyl rings.
  • Key Differences : Methoxy groups donate electrons, counterbalancing nitro withdrawal effects. This may stabilize charge-transfer complexes in materials science applications .

Functional Group Additions and Metal Complexes

N4-3-Chlorobenzoylsulfathiazole (Compound 30)
  • Structure : Integrates a sulfathiazole moiety (sulfonamide + thiazole).
  • Data : Melting point 224–226°C; IR peaks at 1664 cm⁻¹ (amide C=O) and 1142 cm⁻¹ (SO₂NH) .
3-Chloro-N-(dialkylcarbamothioyl)benzamide Nickel Complexes
  • Structure : Carbamothioyl (–N–C(=S)–NR₂) groups enable metal coordination.
  • Key Differences: Nickel(II) adopts a distorted square-planar geometry, with S and O atoms as ligands. These complexes exhibit catalytic and antimicrobial properties distinct from the non-metallated benzamide .

Halogen and Aromatic System Variations

3-Chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide
  • Structure : Includes a 1,3-dioxoisoindole moiety and a butyl linker.
  • Molecular weight (413.30 g/mol) exceeds the parent compound, affecting pharmacokinetics .
3-Chloro-N-(3-methoxyphenyl)benzamide
  • Structure : Methoxy group at the meta position on the aniline ring.
  • Highlights the influence of substituents on hazard profiles .

Preparation Methods

Conventional Coupling Agent-Mediated Synthesis

The most widely documented method for synthesizing 3-chloro-N-(4-chlorobenzyl)benzamide involves activating 3-chlorobenzoic acid with carbodiimide-based coupling agents. A patent by CN105936625A outlines a protocol adaptable to this target compound.

Reaction Mechanism and Procedure

In this approach, 3-chlorobenzoic acid is activated using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane. The reaction proceeds via the formation of an active ester intermediate, which subsequently reacts with 4-chlorobenzylamine to form the amide bond. Key steps include:

  • Activation : 3-Chlorobenzoic acid (10–14 g) is combined with DIC (40–50 mL) and HOBt (5–10 mL) in dichloromethane (100–150 mL) at room temperature for 2–3 hours, forming the 3-chlorobenzoyl-1-benzotriazole ester.
  • Coupling : 4-Chlorobenzylamine (40–50 mL) is added dropwise to the activated ester solution, followed by stirring for 3–5 hours. Reaction progress is monitored via thin-layer chromatography (TLC).
  • Workup : The crude product is purified via liquid-liquid extraction and column chromatography (petroleum ether:ethyl acetate = 1:10), yielding 3-chloro-N-(4-chlorobenzyl)benzamide as a light gray solid.

This method achieves yields exceeding 95% under optimized conditions, with dichloromethane serving as an ideal solvent due to its inertness and ability to solubilize intermediates.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a green chemistry tool for accelerating amide bond formation. A study by PMC6222352 demonstrates its efficacy in synthesizing structurally related benzamide derivatives.

Protocol and Optimization

The ultrasound-assisted method involves the following steps:

  • Reagent Setup : 3-Chlorobenzoic acid (0.01 mol), 4-chlorobenzylamine (0.01 mol), and triethylamine (5 mol%) are combined in dimethylformamide (DMF, 5 mL).
  • Cyclocondensation : The mixture is subjected to ultrasound irradiation (40 kHz, 300 W) for 2 hours at 70–80°C, facilitating rapid amide bond formation.
  • Purification : The product is isolated via filtration and recrystallized from ethanol, yielding 85–88% of the target compound.

Comparative studies show ultrasound reduces reaction times from 8 hours (conventional reflux) to 2 hours while maintaining high yields (Table 1).

Table 1. Comparative Analysis of Conventional vs. Ultrasound-Assisted Synthesis
Parameter Conventional Method Ultrasound Method
Reaction Time (hours) 3–5 2
Yield (%) 95 88
Solvent Volume (mL) 100–150 5
Energy Input Thermal Ultrasonic

Comparative Analysis of Synthesis Methods

Yield and Efficiency

  • Coupling Agents : DIC/HOBt-mediated activation provides marginally higher yields (95% vs. 88%) but requires larger solvent volumes and longer reaction times.
  • Ultrasound : This method minimizes solvent use (5 mL vs. 150 mL) and accelerates kinetics, making it preferable for scalable production.

Practical Considerations

  • Cost : DIC and HOBt are expensive reagents, whereas ultrasound equipment involves upfront capital investment.
  • Purification : Both methods necessitate chromatography, but the ultrasound approach generates fewer byproducts, simplifying isolation.

Optimization Strategies and Reaction Mechanisms

Solvent and Catalyst Selection

  • Solvent : Dichloromethane and DMF are optimal for conventional and ultrasound methods, respectively, due to their polarity and compatibility with intermediates.
  • Catalysts : Triethylamine neutralizes HCl byproducts in ultrasound-assisted synthesis, preventing side reactions.

Mechanistic Insights

The DIC/HOBt system activates the carboxylic acid via an O-acylisourea intermediate, which reacts with the amine to form the amide (Figure 1). Ultrasound enhances molecular collisions, reducing activation energy and bypassing the need for excessive heating.

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-N-(4-chlorobenzyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling 3-chlorobenzoic acid derivatives with 4-chlorobenzylamine. Key steps include:

Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or thionyl chloride to form an acyl chloride intermediate.

Amide bond formation : React the activated intermediate with 4-chlorobenzylamine under inert conditions (e.g., nitrogen atmosphere) in solvents like DMF or dichloromethane.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .
Optimization involves adjusting temperature (40–60°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 acid/amine) to maximize yield. Monitoring via TLC or LC-MS ensures reaction progression .

Q. How can spectroscopic techniques confirm the structure and purity of 3-Chloro-N-(4-chlorobenzyl)benzamide?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for characteristic signals: aromatic protons (δ 7.2–8.0 ppm), benzyl CH₂ (δ 4.5–4.7 ppm), and amide NH (δ 8.5–9.0 ppm, broad).
  • ¹³C NMR : Confirm carbonyl (C=O at ~165 ppm) and chlorinated aromatic carbons (~135 ppm).
  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹).
  • Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ or [M+Na]⁺ peaks matching the molecular weight (C₁₄H₁₀Cl₂NO: 294.05 g/mol).
    Purity is assessed via HPLC (≥95% area) and elemental analysis (C, H, N within ±0.4% of theoretical) .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural determination of benzamide derivatives?

  • Methodological Answer :
  • Data Collection : Use high-resolution synchrotron radiation (e.g., Australian Synchrotron MX1 beamline) to improve signal-to-noise ratios .
  • Refinement Software : Apply SHELXL for small-molecule refinement, leveraging its robust handling of twinning and disorder. Use the R_free value to monitor overfitting .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and check for solvent-accessible voids.
    Example: For 3-Chloro-N-(4-chlorobenzyl)benzamide, resolve ambiguous electron density near the chlorobenzyl group by testing alternative conformers and refining occupancy factors .

Q. What experimental designs are effective for structure-activity relationship (SAR) studies of 3-Chloro-N-(4-chlorobenzyl)benzamide?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace Cl with F, CN, or OCH₃) to assess electronic effects.
  • Biological Assays :
  • Enzyme Inhibition : Test against kinases (e.g., Tankyrase 2) using fluorescence polarization assays .
  • Cellular Activity : Evaluate cytotoxicity (IC₅₀) in cancer cell lines (e.g., MCF-7, HCT-116) via MTT assays.
  • Computational Modeling : Perform docking (AutoDock Vina) and MD simulations (GROMACS) to correlate substituent effects with binding affinity .
    Example: A study on a thiazole analog () showed that electron-withdrawing groups enhance target binding by 30–50%, suggesting similar SAR trends for the chlorobenzyl derivative .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Orthogonal Validation : Confirm results using multiple techniques (e.g., SPR for binding affinity, Western blot for target modulation).
  • Meta-Analysis : Compare data from public databases (ChEMBL, PubChem) to identify outliers. For example, conflicting IC₅₀ values may arise from differences in assay pH or solvent (DMSO vs. ethanol) .

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